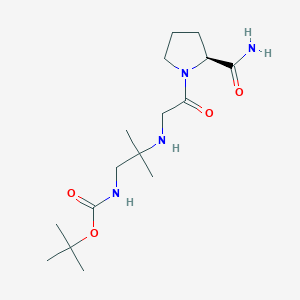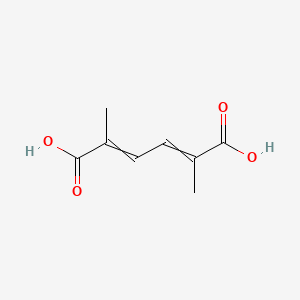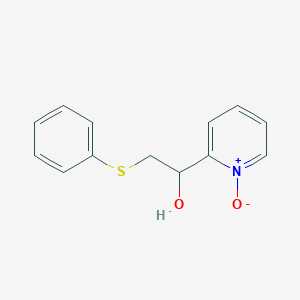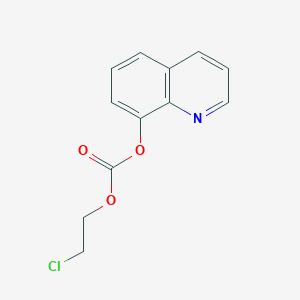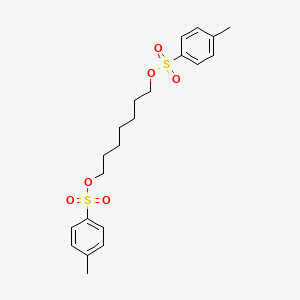
Heptane-1,7-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C21H28O6S2. It is a derivative of heptane, where two 4-methylbenzenesulfonate groups are attached to the first and seventh carbon atoms of the heptane chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of heptane-1,7-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Heptane-1,7-diol+24-methylbenzenesulfonyl chloride→Heptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to heptane-1,7-diol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted heptane derivatives.
Reduction: Heptane-1,7-diol.
Hydrolysis: Heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: As a cross-linking agent in the preparation of polymers.
Pharmaceuticals: In the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: As a precursor in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the heptane backbone.
Comparación Con Compuestos Similares
Similar Compounds
Heptane-1,7-diol: The parent diol compound.
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): A similar compound with chlorobenzenesulfonate groups instead of methylbenzenesulfonate.
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): A similar compound with a hexane backbone instead of heptane.
Uniqueness
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is unique due to its specific structure, which allows for selective functionalization at the terminal positions of the heptane chain. This property makes it a valuable intermediate in organic synthesis and polymer chemistry.
Propiedades
Número CAS |
40235-95-8 |
|---|---|
Fórmula molecular |
C21H28O6S2 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
7-(4-methylphenyl)sulfonyloxyheptyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H28O6S2/c1-18-8-12-20(13-9-18)28(22,23)26-16-6-4-3-5-7-17-27-29(24,25)21-14-10-19(2)11-15-21/h8-15H,3-7,16-17H2,1-2H3 |
Clave InChI |
UKHINTOEWWXNAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



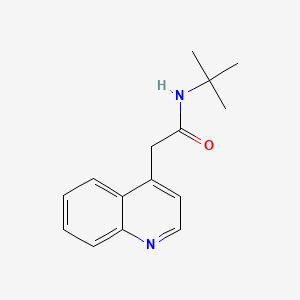
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
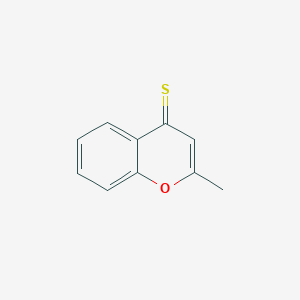

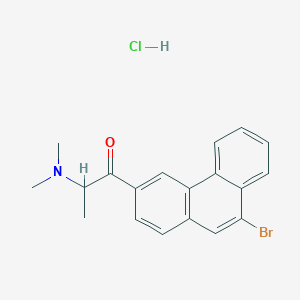
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
